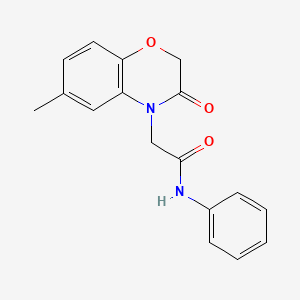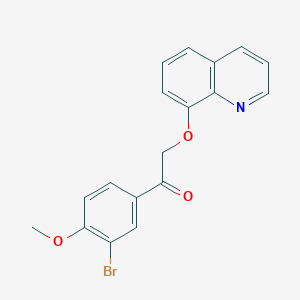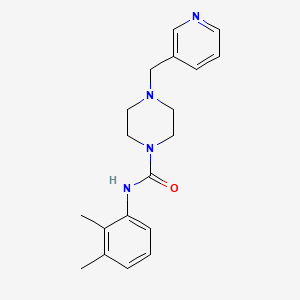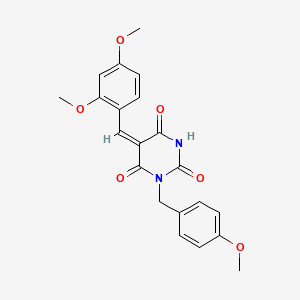![molecular formula C18H17ClFN3O3 B4766874 N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4766874.png)
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as TAK-901, is a small molecule inhibitor that targets the cell cycle checkpoint kinase 1 (Chk1). The inhibition of Chk1 has been shown to sensitize cancer cells to DNA-damaging agents, making TAK-901 a promising candidate for cancer treatment. In
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea inhibits Chk1, a checkpoint kinase that plays a key role in the DNA damage response pathway. Chk1 is activated in response to DNA damage, and it phosphorylates downstream targets to arrest the cell cycle and allow for DNA repair. Inhibition of Chk1 prevents the cell cycle arrest, leading to increased sensitivity to DNA-damaging agents and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage, as evidenced by increased phosphorylation of H2AX, a marker of DNA damage. This compound also induces apoptosis in cancer cells, as shown by increased cleavage of PARP and caspase-3. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is its ability to sensitize cancer cells to DNA-damaging agents, which may increase the efficacy of existing cancer treatments. However, one limitation is that this compound may have off-target effects, as Chk1 is involved in multiple cellular processes. In addition, this compound may have limited efficacy in tumors with low Chk1 expression.
Future Directions
There are several future directions for N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea research. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from this compound treatment. Another area of interest is the investigation of combination therapies that include this compound and other targeted agents. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in human cancer patients.
In conclusion, this compound is a promising small molecule inhibitor that targets Chk1 and sensitizes cancer cells to DNA-damaging agents. While there are limitations to its use, this compound has the potential to improve the efficacy of existing cancer treatments and may be a valuable addition to the oncologist's toolkit. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential as a cancer treatment. In preclinical studies, this compound has been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, in a variety of cancer cell lines. This compound has also been shown to inhibit tumor growth in mouse xenograft models of ovarian, lung, and colon cancer.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c19-13-3-6-16(15(20)11-13)22-18(25)21-14-4-1-12(2-5-14)17(24)23-7-9-26-10-8-23/h1-6,11H,7-10H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPGGKHIXXBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4766809.png)
![5-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766814.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)


![(2-{[3-(anilinocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766829.png)

![2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4766860.png)

![3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4766885.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4766893.png)
![2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4766900.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4766904.png)